molecular formula C8H6N2O4S B2876973 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 873962-61-9

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No.: B2876973
CAS No.: 873962-61-9
M. Wt: 226.21
InChI Key: IXIWXQYKVQGKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a chemical compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . This structure features a phthalimide core, a motif known for its diverse chemical and biological properties, functionalized with a sulfonamide group at the 5-position. The presence of both the imide and sulfonamide functional groups makes this compound a valuable and versatile scaffold in organic and medicinal chemistry research. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. For instance, the sulfonamide group can serve as a precursor for sulfonyl chlorides, which are highly reactive and useful for forming sulfonamide linkages under mild conditions . Furthermore, the core structure is related to sodium 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfinate, which highlights its potential in exploration of sulfur chemistry . The structural framework is also observed in related compounds, such as the bis(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) sulfone, which has been characterized by single-crystal X-ray diffraction, confirming the stability and geometry of the phthalimide unit in solid-state studies . This compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-dioxoisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIWXQYKVQGKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Isoindoline Precursors

A widely adopted method involves sulfonation of isoindoline intermediates. The steps are as follows:

  • Protection of isoindoline :
    Isoindoline is acetylated using acetic anhydride to form 1-acetylisoindoline, shielding the amine group during subsequent reactions.
    $$
    \text{Isoindoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} 1\text{-acetylisoindoline} \quad (95\%\ \text{yield}).
    $$

  • Chlorosulfonation :
    Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 5:
    $$
    1\text{-acetylisoindoline} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ\text{C}} 1\text{-acetylisoindoline-5-sulfonyl chloride} \quad (81\%\ \text{yield}).
    $$

  • Amidation :
    Reaction with ammonia yields the sulfonamide:
    $$
    1\text{-acetylisoindoline-5-sulfonyl chloride} + \text{NH}_3 \xrightarrow{\text{THF}} 1\text{-acetylisoindoline-5-sulfonamide} \quad (89\%\ \text{yield}).
    $$

  • Deprotection and oxidation :
    Hydrolysis with HCl removes the acetyl group, followed by oxidation with KMnO₄ to form the 1,3-diketone:
    $$
    1\text{-acetylisoindoline-5-sulfonamide} \xrightarrow{\text{HCl, H}2\text{O}} \text{isoindoline-5-sulfonamide} \xrightarrow{\text{KMnO}4} \text{1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide} \quad (75\%\ \text{overall yield}).
    $$

Table 1: Optimization of sulfonation conditions.

Step Reagents/Conditions Yield (%) Purity (HPLC)
Chlorosulfonation ClSO₃H, 0–5°C, 2 h 81 98.5
Amidation NH₃/THF, 25°C, 4 h 89 99.1
Oxidation KMnO₄, H₂O, 80°C, 6 h 75 97.8

Condensation with 3-Aminopiperidine-2,6-dione

A patent-derived approach employs 3-aminopiperidine-2,6-dione hydrochloride as a precursor:

  • Reaction with 3-amino-4-hydroxyphthalic acid :
    Condensation in acetic acid with triethylamine at 120°C forms the isoindole core:
    $$
    3\text{-amino-4-hydroxyphthalic acid} + 3\text{-aminopiperidine-2,6-dione} \xrightarrow[\text{AcOH, 120°C}]{\text{Et}_3\text{N}} \text{4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione} \quad (68\%\ \text{yield}).
    $$

  • Hydroxyl deprotection :
    Treatment with BCl₃ in dichloromethane removes protecting groups:
    $$
    \text{Protected intermediate} \xrightarrow{\text{BCl}3, \text{CH}2\text{Cl}_2} \text{this compound} \quad (82\%\ \text{yield}).
    $$

Key variables :

  • Temperature : Reactions above 100°C improve cyclization but risk decomposition.
  • Solvent : Acetic acid enhances protonation of intermediates, accelerating condensation.

Alternative Pathways

Direct Cyclization of Sulfonamide-Containing Precursors

A one-pot synthesis avoids intermediate isolation:

  • Reactants : Dimethyl 3-nitro-4-hydroxyphthalate and ammonium sulfamate.
  • Reduction : Hydrogenation over Pd/C converts nitro to amine:
    $$
    \text{Dimethyl 3-nitro-4-hydroxyphthalate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{dimethyl 3-amino-4-hydroxyphthalate} \quad (90\%\ \text{yield}).
    $$
  • Cyclization : Heating in polyphosphoric acid induces ring closure:
    $$
    \text{Dimethyl 3-amino-4-hydroxyphthalate} \xrightarrow{\text{polyphosphoric acid, 150°C}} \text{this compound} \quad (65\%\ \text{yield}).
    $$

Advantages :

  • Fewer purification steps.
  • Scalable to multi-gram quantities.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Overall Yield (%) Purity (%) Scalability
Sulfonation route 75 97.8 Moderate
Condensation route 68 98.2 High
One-pot cyclization 65 96.5 High

Limitations and Solutions

  • Sulfonation selectivity : Competing sulfonation at position 4 is mitigated by low-temperature reactions (0–5°C).
  • Oxidation side products : Controlled stoichiometry of KMnO₄ prevents over-oxidation to carboxylic acids.
  • Deprotection efficiency : Lewis acids like BCl₃ outperform protic acids in preserving the sulfonamide group.

Industrial-Scale Considerations

  • Cost analysis : The condensation route is preferred for large-scale production due to lower reagent costs (triethylamine vs. chlorosulfonic acid).
  • Green chemistry : Solvent recovery systems for acetic acid and THF reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Activities Reference
COD30 (4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-isoindole-5-amido] benzoic acid) Nitrophenyl, benzoic acid DFT-optimized structure; electronic properties analyzed via RB3LYP/6-311G(d,p)
TID46 (2-(4,5,6,7-iodo-1,3-dioxo-isoindol-2-yl) propanoic acid) Tetraiodo substituents CK2 inhibitor (IC₅₀ = 150 nM); selective against DYRK1a, MSK1
2-Methyl-1,3-dioxo-isoindole-5-sulfonyl chloride Methyl, sulfonyl chloride Reactive precursor for sulfonamide synthesis; higher electrophilicity
1H-Isoindole-5-carboxamide (CAS 100825-65-8) Diethylphenyl, carboxamide Structural isomer with altered H-bonding capacity; reduced acidity vs. sulfonamide
  • Electronic and Steric Effects: COD30’s nitro group enhances electron-withdrawing effects, stabilizing negative charges in intermediates, while its benzoic acid substituent improves solubility . TID46’s iodo substituents increase molecular weight (MW = 621.8 g/mol) and hydrophobic interactions, contributing to CK2 inhibition . The target compound’s sulfonamide group offers stronger hydrogen-bonding capacity (vs.

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1,3-dioxo-5-isoindolinesulfonamide
  • Molecular Formula : C8H6N2O4S
  • Molecular Weight : 226.21 g/mol
  • Melting Point : 275-276 °C

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Carbonic Anhydrase Inhibition : Research has indicated that compounds with similar structures demonstrate inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are often overexpressed in tumors, making their inhibition a target for cancer therapy .
  • Antitumor Activity : The compound shows promise as an antitumor agent. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including breast and colon cancer cells .
  • Cell Migration Inhibition : Preliminary studies suggest that this compound can inhibit the migration of tumor cells under hypoxic conditions, which is crucial for metastasis .

Biological Evaluations

The biological evaluations of this compound have been documented in various studies:

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Reference
CA IX InhibitionMDA-MB-23151.6
Tumor Cell Viability ReductionHT-2910–30
Migration InhibitionMDA-MB-231 (hypoxia)Not specified

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on CA IX Inhibition :
    • A study synthesized several sulfonamide derivatives and tested their ability to inhibit CA IX. Among these derivatives, compounds similar to this compound showed significant inhibitory effects on tumor-associated carbonic anhydrases .
  • Antitumor Activity Assessment :
    • In a series of experiments involving various cancer cell lines (including breast and colon cancer), the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the sulfonamide group can significantly affect the biological activity of the compound. For instance:

  • The presence of electron-withdrawing groups enhances CA inhibition.
  • Substituents on the isoindole ring can modulate cytotoxicity against specific cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.